molecular formula C7H9NO B1492536 5,6-dihydro-4H-cyclopenta[c]furan-5-amine CAS No. 2090268-55-4

5,6-dihydro-4H-cyclopenta[c]furan-5-amine

Cat. No.: B1492536
CAS No.: 2090268-55-4
M. Wt: 123.15 g/mol
InChI Key: KOWGEQDAGPZRFL-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-cyclopenta[c]furan-5-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hyperconjugative π-Aromaticity

Research has shown that cyclopentadienes, when substituted with electropositive groups, exhibit enhanced cyclic conjugation, making them nearly as aromatic as furan. This property is leveraged in synthetic chemistry to design compounds with aromatic stabilization, indicating potential applications in developing new aromatic compounds and materials (Nyulászi & Schleyer, 1999).

Biologically Active Derivatives from Biomass

The transition from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals through reductive amination illustrates the potential of furanic compounds as precursors for synthesizing biologically active derivatives. This pathway has been utilized to construct new derivatives with anticancer activity, demonstrating the role of furanic compounds in drug discovery and development (Galkin et al., 2017).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furanic compounds derived from biomass into value-added chemicals showcases their application in sustainable chemistry. These transformations involve selective reactions that yield products with potential applications in various industries, including fuels and materials (Nakagawa et al., 2013).

Synthesis of Cyclopentanones

Cyclopentanones, valuable intermediates in organic synthesis, can be derived from furanic compounds, indicating their utility in constructing complex molecular architectures. This application is crucial for synthesizing natural products and pharmaceuticals, showcasing the versatility of furanic compounds in synthetic organic chemistry (Zhang et al., 2012).

Reusable Catalysts for Organic Synthesis

The development of reusable catalysts for the synthesis of organic compounds, such as cyclopent-2-enones, from furanic substrates demonstrates the role of furanic compounds in green chemistry. These catalysts offer a sustainable approach to chemical synthesis, highlighting the environmental benefits of utilizing furanic compounds (Gomes et al., 2018).

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWGEQDAGPZRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=COC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.